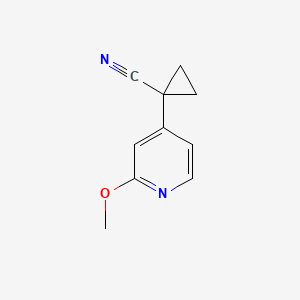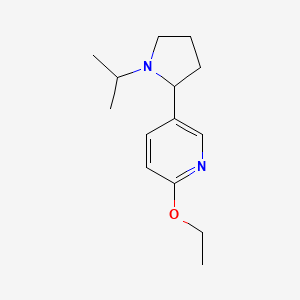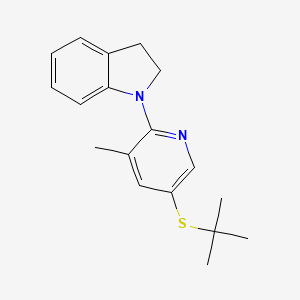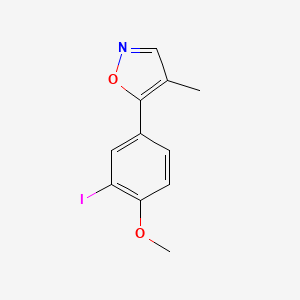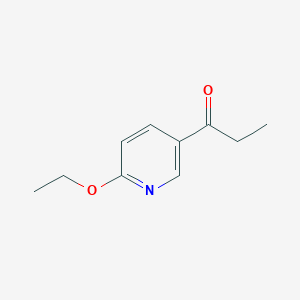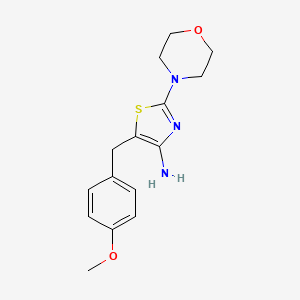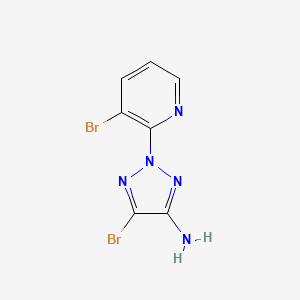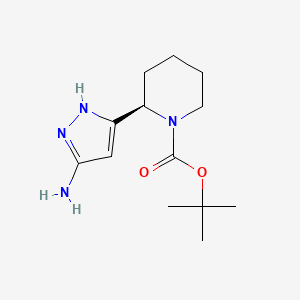
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate benzyl and dichloropyrimidine precursors under controlled conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using benzyl halides and dichloropyrimidine derivatives.
Cyclization reactions: Forming the pyrimidine ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the dichloro groups to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activity.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-5,6-dichloropyrimidine: Lacks the dione functionality.
5,6-Dichloropyrimidine-2,4-dione: Lacks the benzyl group.
3-Benzylpyrimidine-2,4-dione: Lacks the dichloro groups.
Uniqueness
3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is unique due to the combination of benzyl, dichloro, and dione functionalities, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8Cl2N2O2 |
|---|---|
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
3-benzyl-5,6-dichloro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-9(13)14-11(17)15(10(8)16)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,17) |
Clave InChI |
OQMWUAQYPNUBPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=C(NC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



